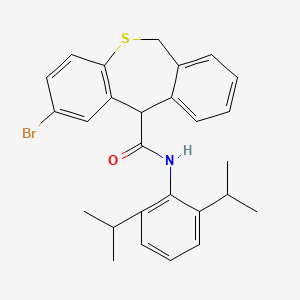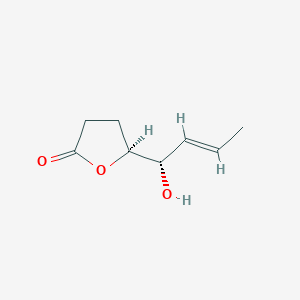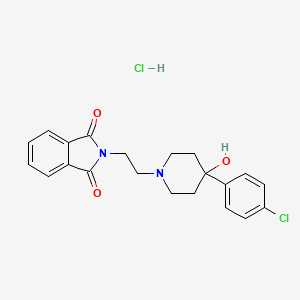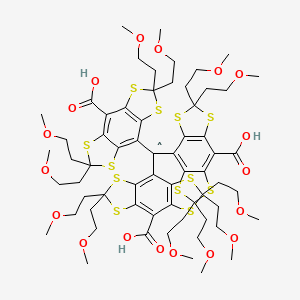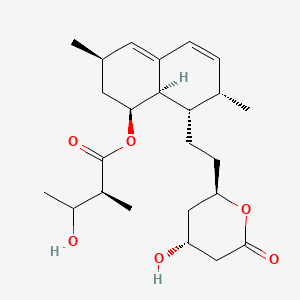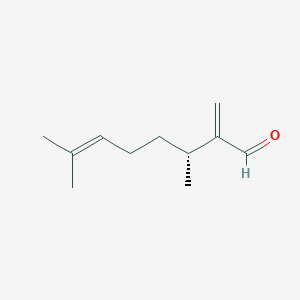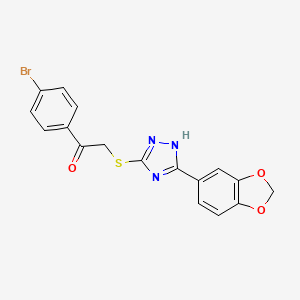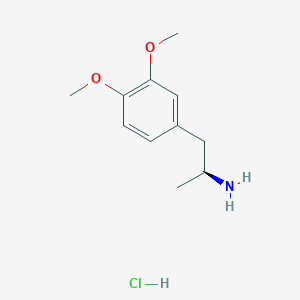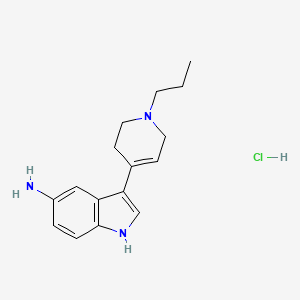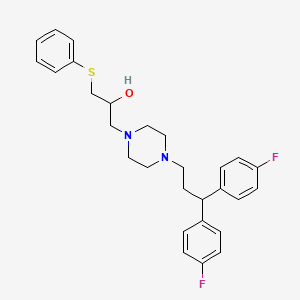
Basic red 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic Red 22, also known as C.I. This compound, is a synthetic dye belonging to the class of cationic dyes. It is commonly used in the textile industry for dyeing acrylic fibers and in biological staining. The compound is characterized by its vibrant red color and high solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The synthesis involves several steps:
Diazotization: The 5-amino-3-carboxy-1,2,4-triazole is first diazotized.
Coupling: The diazotized compound is then coupled with N,N-dimethylaniline.
Decarboxylation and Methylation: The coupled product undergoes decarboxylation and methylation to form the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified and dried to obtain a stable red powder .
Analyse Chemischer Reaktionen
Types of Reactions
Basic Red 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Basic Red 22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Wirkmechanismus
The mechanism of action of Basic Red 22 involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope .
Vergleich Mit ähnlichen Verbindungen
Basic Red 22 is part of the polymethine dye family, which includes other compounds such as:
- C.I. Basic Red 12
- C.I. Basic Blue 41
- C.I. Basic Yellow 11
Uniqueness
This compound is unique due to its high solubility in water and its ability to produce vibrant red coloration. It is particularly effective in dyeing acrylic fibers and is also used in biological applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and wide range of uses make it an important dye in both industrial and scientific settings.
Eigenschaften
CAS-Nummer |
23354-43-0 |
|---|---|
Molekularformel |
C13H20N6O4S |
Molekulargewicht |
356.40 g/mol |
IUPAC-Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


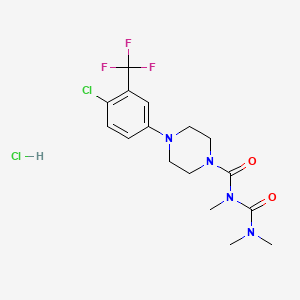
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
